Epicatechin-3'-sulfate

説明

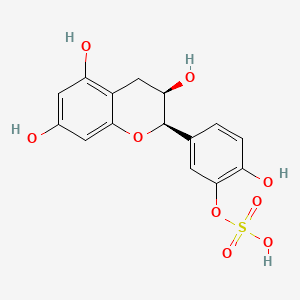

Epicatechin-3'-sulfate is a useful research compound. Its molecular formula is C15H14O9S and its molecular weight is 370.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Epicatechin-3'-sulfate is a metabolite of epicatechin, a flavanol found in various plants such as cocoa beans . Research suggests that epicatechin intake may have beneficial vascular effects in humans . After ingestion, epicatechin is metabolized into several compounds, including this compound .

This compound as a Biomarker

This compound, along with other structurally related epicatechin metabolites (SREMs), can serve as a biomarker for epicatechin intake .

- SREM B: SREM B, which includes this compound, is a specific indicator of epicatechin intake and correlates strongly with the amount of epicatechin ingested .

- Recovery biomarker: Studies show that SREM B can be used as a recovery biomarker to estimate the actual intake of epicatechin . In a study, the median recovery of epicatechin as SREM B in 24-hour urine samples was 10% .

- Prevalence: SREM B has been found in the majority of participants (83% of 24,341) in the EPIC Norfolk study, with a mean concentration of 2.4 ± 3.2 µmol/L .

Levels and Significance of this compound

Epicatechin-3'-glucuronide (E3'G) and this compound (E3'S) are the most abundant metabolites found in subjects after epicatechin consumption .

- Concentration: After a single dose and sustained supplementation of epicatechin, SREMs concentrations increased to 1741 ± 337 nM and 1445 ± 270 nM, respectively .

- Gender Differences: Sulfate conjugates, including this compound, show higher levels in females .

- Correlation: There is a high intra-individual correlation (r = 0.72, p < 0.001) between SREMs concentrations after a single dose and sustained supplementation .

- Antioxidant Capacity: The antioxidant capacity of plasma does not change in response to epicatechin intervention and is not correlated with any of the SREMs .

Metabolism of Epicatechin

The gut microbiome plays a key role in epicatechin metabolism . After ingestion, 82 ± 5% of epicatechin is absorbed, leading to the identification of over 20 different metabolites . The metabolism of epicatechin differs among species, which has implications for investigating the mechanisms of action underlying its beneficial effects and assessing the safety of epicatechin intake .

In Vitro Metabolism

- Endothelial Cells: Epicatechin associates with human endothelial cells (HUVECs), leading to its intracellular metabolism to 3ME7G (3-O-methyl-(-)-epicatechin-7-glucuronide) and 3ME7S (3-O-methyl-(-)-epicatechin-7-sulfate) .

- Liver and Intestinal Cells: The metabolic rate and pattern in HUVECs are similar to those in liver cells (HepG2), while intestinal epithelial cells (Caco-2) metabolize epicatechin to various metabolites, including E3G (epicatechin-3-glucuronide), 3ME5G, 3ME7G, 4ME5G, 4ME7G, and 3ME7S .

Potential Health Benefits and Applications

While epicatechin itself has shown potential in various applications, including UV protection and modulation of glucose metabolism , research is ongoing to determine the specific roles and benefits of its metabolites like this compound.

- Vascular Effects: Dietary intervention studies suggest that epicatechin intake mediates beneficial vascular effects in humans . Further studies are needed to ascertain if these effects are directly linked to this compound.

- UV Protection: Catechins, in general, have demonstrated the capacity to enhance the photostability and protection of skin from UV rays .

- Anti-Melanin Production: Components isolated from Neolitsea aciculate have shown inhibitory activity against mushroom tyrosinase, suggesting their potential as anti-melanin-producing agents .

化学反応の分析

Stability and Decomposition

Epicatechin-3'-sulfate demonstrates pH- and temperature-dependent stability:

-

Aqueous Solutions :

-

Solid State : No decomposition observed under ambient conditions for 12 months .

Decomposition Pathways :

-

Oxidation : Forms quinones via radical intermediates under oxidative conditions (e.g., exposure to air) .

-

Hydrolysis : Sulfate ester bond cleavage occurs in strongly acidic (pH <2) or alkaline (pH >10) conditions .

Spectroscopic Characterization

The sulfate group’s electron-withdrawing effect alters NMR chemical shifts:

¹H NMR Chemical Shifts

| Proton Position | δ in Epicatechin (ppm) | δ in this compound (ppm) | Δδ |

|---|---|---|---|

| H-2′ | 6.50 | 6.50 | 0.00 |

| H-6′ | 6.50 | 6.50 | 0.00 |

| H-2″ | 6.91 | 6.87 | -0.04 |

| H-6″ | 6.91 | 6.87 | -0.04 |

¹³C NMR Chemical Shifts

| Carbon Position | δ in Epicatechin (ppm) | δ in this compound (ppm) | Δδ |

|---|---|---|---|

| C-3′ | 144.4 | 138.2 | -6.2 |

| C-4′ | 144.5 | 148.7 | +4.2 |

| C-5′ | 114.7 | 119.3 | +4.6 |

The ipso carbon (C-3′) undergoes a significant upfield shift (-6.2 ppm), while adjacent carbons (C-4′, C-5′) show downfield shifts due to electron redistribution .

Reactivity in Substitution Reactions

The sulfate group participates in nucleophilic substitution reactions:

-

With Amines : Forms sulfamate derivatives under mild basic conditions (e.g., NH₃ in methanol) .

-

With Thiols : Thiolysis occurs in polar aprotic solvents (e.g., DMF), yielding thioether-linked metabolites .

Kinetic Parameters (for amine substitution):

| Parameter | Value |

|---|---|

| Rate constant (k) | 0.12 ± 0.03 M⁻¹s⁻¹ |

| Activation energy | 45.8 kJ/mol |

特性

IUPAC Name |

[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9S/c16-8-4-11(18)9-6-12(19)15(23-13(9)5-8)7-1-2-10(17)14(3-7)24-25(20,21)22/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSMBNMUYITMLB-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009421 | |

| Record name | Epicatechin-3'-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038922-77-8 | |

| Record name | Epicatechin-3'-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038922778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin-3'-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICATECHIN-3'-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074D703K9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Epicatechin-3′-sulfate in relation to dietary flavan-3-ol intake?

A1: While the provided research papers [, ] focus on the metabolic profile and levels of (-)-epicatechin metabolites (including Epicatechin-3′-sulfate) after cocoa consumption, they do not directly investigate Epicatechin-3′-sulfate as a specific biomarker for dietary flavan-3-ol intake. Further research is needed to determine its reliability and specificity as a biomarker.

Q2: How do the levels of Epicatechin-3′-sulfate change after consuming cocoa powder high in polyphenols?

A2: The research indicates that Epicatechin-3′-sulfate is one of the most abundant metabolites found in plasma after consuming cocoa powder rich in polyphenols []. Both single-dose and sustained consumption (daily for 28 days) of such cocoa powder led to increased concentrations of Epicatechin-3′-sulfate in healthy adults []. This suggests that regular intake of flavanol-rich cocoa can contribute to consistent levels of this metabolite in the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。